Ethynyl Estradiol-2,4,16,16-d4

Overview

Description

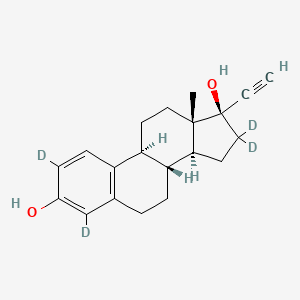

Ethynyl Estradiol-2,4,16,16-d4 is a synthetic deuterium-labeled steroid with high estrogenic potency . It is a stable isotope-labeled compound, which means that certain hydrogen atoms in the molecule are replaced with deuterium, a heavier isotope of hydrogen. This compound is primarily used in scientific research as a reference standard and for various analytical purposes .

Mechanism of Action

Target of Action

Ethynyl Estradiol-2,4,16,16-d4 is a synthetic deuterium-labeled steroid with high estrogenic potency . It primarily targets estrogen receptors in the body, which play a crucial role in the regulation of the menstrual cycle and reproductive system .

Mode of Action

This compound interacts with its targets, the estrogen receptors, by binding to them and activating them . This activation leads to a decrease in luteinizing hormone, which in turn decreases endometrial vascularization . It also decreases gonadotrophic hormone, preventing ovulation .

Biochemical Pathways

The activation of estrogen receptors by this compound affects several biochemical pathways. These include the regulation of the menstrual cycle and the maintenance of pregnancy . The downstream effects of these pathways include the prevention of ovulation and changes in the endometrium that make it less likely for a fertilized egg to implant .

Pharmacokinetics

It is known that it has a long duration of action as it is taken once daily .

Result of Action

The molecular and cellular effects of this compound’s action include changes in the endometrium and the prevention of ovulation . These effects make it less likely for a woman to become pregnant, which is why this compound is often used as the estrogenic component in oral contraceptives .

Biochemical Analysis

Biochemical Properties

Ethynyl Estradiol-2,4,16,16-d4 plays a significant role in biochemical reactions involving estrogen receptors. It interacts primarily with estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are nuclear hormone receptors that regulate gene expression. Upon binding to these receptors, this compound induces conformational changes that facilitate the recruitment of coactivators or corepressors, thereby modulating the transcription of estrogen-responsive genes. Additionally, this compound can interact with various enzymes involved in its metabolism, such as cytochrome P450 enzymes (CYP3A4, CYP2C9) and sulfotransferases (SULT1E1), influencing its bioavailability and activity .

Cellular Effects

This compound exerts profound effects on various cell types, particularly those in reproductive tissues, liver, and breast. In reproductive cells, it promotes cell proliferation and differentiation by activating estrogen receptor-mediated signaling pathways. This activation leads to the upregulation of genes involved in cell cycle progression and inhibition of apoptosis. In liver cells, this compound influences lipid metabolism and protein synthesis, while in breast cells, it can stimulate the expression of genes associated with cell growth and survival . These cellular effects are mediated through complex interactions with cell signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.

Molecular Mechanism

At the molecular level, this compound functions by binding to estrogen receptors, which then dimerize and bind to estrogen response elements (EREs) in the DNA. This binding initiates the transcription of target genes that regulate various physiological processes. This compound can also modulate the activity of transcription factors such as AP-1 and NF-κB, further influencing gene expression. Additionally, this compound can undergo metabolic transformations, including hydroxylation and sulfation, which can alter its activity and interactions with biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time due to its stability and metabolic degradation. Studies have shown that this compound remains stable under controlled conditions but can degrade when exposed to light or extreme pH levels. Long-term exposure to this compound in cell cultures has been associated with sustained activation of estrogen receptor signaling and persistent changes in gene expression profiles. These temporal effects highlight the importance of maintaining consistent experimental conditions to ensure reliable results .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it can effectively mimic the physiological actions of natural estrogens, promoting normal reproductive and metabolic functions. At high doses, this compound can induce adverse effects such as hepatotoxicity, reproductive toxicity, and disruption of endocrine functions. These toxic effects are often associated with excessive activation of estrogen receptor signaling and metabolic overload .

Metabolic Pathways

This compound is metabolized primarily in the liver through hydroxylation by cytochrome P450 enzymes (CYP3A4, CYP2C9) and conjugation by sulfotransferases (SULT1E1). These metabolic pathways convert this compound into various hydroxylated and sulfated metabolites, which can be further processed or excreted. The metabolic flux and levels of these metabolites can influence the overall activity and efficacy of this compound in biological systems .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can bind to sex hormone-binding globulin (SHBG) in the bloodstream, which regulates its bioavailability and distribution to target tissues. Additionally, intracellular transporters such as organic anion-transporting polypeptides (OATPs) facilitate its uptake into cells, where it can exert its biological effects .

Subcellular Localization

This compound is primarily localized in the nucleus, where it interacts with estrogen receptors to regulate gene expression. It can also be found in the cytoplasm, where it may interact with other signaling molecules and enzymes. Post-translational modifications, such as phosphorylation, can influence its subcellular localization and activity, directing it to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethynyl Estradiol-2,4,16,16-d4 involves the incorporation of deuterium atoms into the ethynyl estradiol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity. The production process is carefully monitored to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Ethynyl Estradiol-2,4,16,16-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The ethynyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted products where the ethynyl group is replaced with other functional groups .

Scientific Research Applications

Ethynyl Estradiol-2,4,16,16-d4 is widely used in scientific research for various applications, including:

Chemistry: Used as a reference standard in analytical chemistry to study the behavior of estrogenic compounds.

Biology: Employed in biological studies to investigate the effects of estrogenic compounds on cellular processes.

Medicine: Utilized in pharmacological research to develop and test new estrogenic drugs.

Industry: Applied in the development of new materials and products that require precise isotopic labeling

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethynyl Estradiol-2,4,16,16-d4 include:

Ethynyl Estradiol: The non-deuterated form of the compound.

Estradiol: A naturally occurring estrogen.

Estrone: Another naturally occurring estrogen with a similar structure

Uniqueness

This compound is unique due to its deuterium labeling, which provides several advantages in scientific research. The presence of deuterium atoms makes it easier to distinguish the compound from its non-deuterated counterparts in analytical studies. This isotopic labeling also enhances the stability and metabolic profile of the compound, making it a valuable tool in various research applications .

Biological Activity

Ethynyl Estradiol-2,4,16,16-d4 (EE2-d4) is a synthetic deuterium-labeled derivative of ethinyl estradiol, a potent estrogen used primarily in hormonal contraceptives. This compound exhibits significant biological activity through its interaction with estrogen receptors, influencing various physiological processes.

Overview

- Chemical Structure : EE2-d4 retains the core structure of ethinyl estradiol but is distinguished by the incorporation of deuterium at specific positions (2, 4, 16, and 16).

- Molecular Weight : 300.43 g/mol.

- CAS Number : 350820-06-3.

EE2-d4 functions primarily by binding to estrogen receptors (ERα and ERβ), which are nuclear hormone receptors that regulate gene expression. Upon binding:

- Receptor Activation : The compound induces conformational changes in the receptor, facilitating the recruitment of coactivators or corepressors.

- Transcription Modulation : This interaction leads to the transcription of estrogen-responsive genes involved in reproductive health, cell proliferation, and metabolic processes.

Pharmacokinetics

EE2-d4 has a long duration of action and is typically administered once daily. Its pharmacokinetic profile includes:

- Absorption : Rapidly absorbed after oral administration.

- Metabolism : Primarily metabolized via cytochrome P450 enzymes (CYP3A4 and CYP2C9), leading to hydroxylated metabolites.

- Elimination : Excreted mainly through urine as glucuronide and sulfate conjugates.

Biological Effects

The biological effects of EE2-d4 can be categorized into several key areas:

Cellular Effects

- Reproductive Cells : Promotes proliferation and differentiation through estrogen receptor-mediated signaling pathways.

- Liver Cells : Influences lipid metabolism and protein synthesis.

- Breast Cells : Stimulates growth-related gene expression.

Temporal Effects

Studies indicate that EE2-d4 maintains stable activation of estrogen receptor signaling over time when cultured under controlled conditions. Long-term exposure results in persistent changes in gene expression profiles.

Study 1: Pharmacokinetics in Contraceptive Patches

A study evaluated the pharmacokinetics of EE2-d4 administered via a transdermal contraceptive patch compared to oral administration. Key findings included:

- Bioavailability : The mean daily area under the concentration-time curve (AUC) for the patch was similar to that of oral administration at lower doses.

- Tolerability : Both methods were well tolerated by participants, indicating potential for effective contraception with reduced side effects compared to traditional methods .

Study 2: Metabolic Pathways

Research on the metabolism of EE2-d4 revealed:

- Formation of Metabolites : The predominant metabolites included 2-hydroxy estradiol (2-OH-E2) and 4-hydroxy estradiol (4-OH-E2), which have been linked to oxidative stress and potential toxicity if not adequately eliminated .

- Impact on DNA : Catechol metabolites formed from EE2-d4 were shown to bind DNA, suggesting a mechanism for potential genotoxicity .

Data Table: Comparison of Biological Activities

| Parameter | This compound | Ethinyl Estradiol |

|---|---|---|

| Molecular Weight | 300.43 g/mol | 296.41 g/mol |

| Estrogen Receptor Affinity | High | High |

| Duration of Action | Long | Moderate |

| Primary Metabolites | 2-OH-E2, 4-OH-E2 | 2-OH-E2, 4-OH-E2 |

| Clinical Applications | Contraception | Contraception |

Properties

IUPAC Name |

(8R,9S,13S,14S,17R)-2,4,16,16-tetradeuterio-17-ethynyl-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17-,18+,19+,20+/m1/s1/i5D,11D2,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPYWIDHMRZLRN-LJEVPYBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC([C@]4(C#C)O)([2H])[2H])C)C(=C1O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661946 | |

| Record name | (17alpha)-(2,4,16,16-~2~H_4_)-19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350820-06-3 | |

| Record name | (17α)-19-Norpregna-1,3,5(10)-trien-20-yne-2,4,16,16-d4-3,17-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350820-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (17alpha)-(2,4,16,16-~2~H_4_)-19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.